molecular formula C15H21NO4S B2695752 N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-2-(methylthio)benzamide CAS No. 2310225-63-7

N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-2-(methylthio)benzamide

Cat. No.: B2695752
CAS No.: 2310225-63-7
M. Wt: 311.4
InChI Key: FZLUYOSRPZNZBH-UHFFFAOYSA-N
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Description

N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-2-(methylthio)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core with a methylthio group and a tetrahydrofuran ring substituted with a hydroxyethoxy group. Its unique structure allows it to participate in diverse chemical reactions and exhibit various biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-2-(methylthio)benzamide typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

    Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through the cyclization of a suitable diol precursor under acidic conditions.

    Introduction of the Hydroxyethoxy Group: The hydroxyethoxy group can be introduced via an etherification reaction using ethylene glycol and a suitable leaving group.

    Attachment of the Benzamide Core: The benzamide core can be attached through an amide coupling reaction between a benzoyl chloride derivative and the amine group on the tetrahydrofuran ring.

    Introduction of the Methylthio Group: The methylthio group can be introduced via a nucleophilic substitution reaction using a suitable thiol reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-2-(methylthio)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.

    Reduction: The benzamide core can be reduced to form corresponding amine derivatives.

    Substitution: The methylthio group can be substituted with other nucleophiles to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include halides, amines, and thiols.

Major Products

    Oxidation: Aldehyde or carboxylic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-2-(methylthio)benzamide involves its interaction with specific molecular targets and pathways. The hydroxyethoxy and methylthio groups may play a role in binding to target proteins or enzymes, modulating their activity. The tetrahydrofuran ring may contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-2-(methylthio)benzamide: shares structural similarities with other benzamide derivatives and tetrahydrofuran-containing compounds.

Uniqueness

  • The combination of the benzamide core, hydroxyethoxy group, tetrahydrofuran ring, and methylthio group makes this compound unique. Its specific structure allows it to participate in diverse chemical reactions and exhibit various biological activities, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-[[3-(2-hydroxyethoxy)oxolan-3-yl]methyl]-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4S/c1-21-13-5-3-2-4-12(13)14(18)16-10-15(20-9-7-17)6-8-19-11-15/h2-5,17H,6-11H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZLUYOSRPZNZBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)NCC2(CCOC2)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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